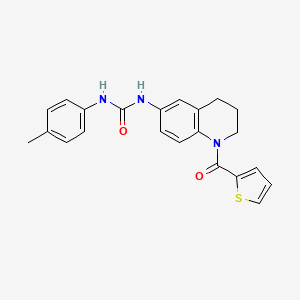

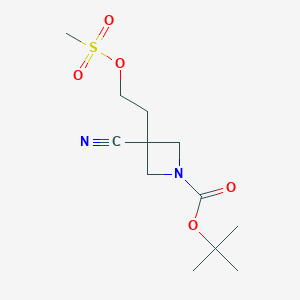

![molecular formula C18H19N5O B2364729 6-amino-10-methyl-3-phenylspiro[4H-pyrano[2,3-c]pyrazole-4,4'-piperidine]-5-ca rbonitrile CAS No. 309926-97-4](/img/structure/B2364729.png)

6-amino-10-methyl-3-phenylspiro[4H-pyrano[2,3-c]pyrazole-4,4'-piperidine]-5-ca rbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-amino-10-methyl-3-phenylspiro[4H-pyrano[2,3-c]pyrazole-4,4’-piperidine]-5-carbonitrile” is a type of dihydropyrano[2,3-c]pyrazole . Dihydropyrano[2,3-c]pyrazoles are an important class of heterocyclic compounds due to their wide applications in medicinal and pharmaceutical chemistry . They are known for their antimicrobial, anti-inflammatory, anti-cancer, bactericidal, molluscicidal, and kinase inhibitory activities .

Synthesis Analysis

Dihydropyrano[2,3-c]pyrazoles, including “6-amino-10-methyl-3-phenylspiro[4H-pyrano[2,3-c]pyrazole-4,4’-piperidine]-5-carbonitrile”, can be synthesized using a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate . This synthesis can be performed at room temperature under solvent-free conditions . The process is characterized by mild conditions, short reaction times, easy work-up, high yields, reusability of the catalyst, and the absence of toxic organic solvents .Applications De Recherche Scientifique

Medicinal Chemistry

Dihydropyrano[2,3-c]pyrazoles (DHPPs) belong to an important class of heterocyclic compounds. Researchers have explored their potential in medicinal chemistry due to their diverse biological activities. Some notable applications include:

- Anti-Microbial Properties : DHPP derivatives have demonstrated antimicrobial effects, making them promising candidates for developing new antibiotics and combating drug-resistant pathogens .

- Anti-Inflammatory Activity : Certain DHPPs exhibit anti-inflammatory properties, which could be valuable in treating inflammatory diseases .

- Anti-Cancer Potential : Researchers have investigated DHPPs as potential anti-cancer agents. These compounds may interfere with cancer cell growth and proliferation .

Green Synthesis

The past decade has witnessed significant progress in synthesizing structurally diverse and biologically relevant pyrano[2,3-c]pyrazole derivatives using green methodologies. Researchers have focused on environmentally friendly approaches, such as solvent-free conditions and multicomponent reactions . The compound aligns well with this trend.

Catalyst Development

Nano-eggshell/Ti(IV) has emerged as a novel naturally based catalyst for the synthesis of DHPP derivatives. This catalyst offers several advantages:

Combinatorial Chemistry

Multicomponent reactions (MCRs) play a crucial role in combinatorial chemistry. DHPPs synthesized through MCRs offer advantages such as one-pot synthesis, atom economy, and efficiency. Researchers continue to explore novel MCRs for rapid access to complex molecules .

Heterocyclic Synthesis

DHPPs are structurally interesting heterocycles. Their spiro-fused pyrano-pyrazole core provides a versatile scaffold for further modifications. Researchers investigate diverse synthetic routes to access these compounds, aiming for efficient and scalable methods .

Kinase Inhibition Studies

Some DHPP derivatives have shown kinase inhibitory activity. Kinases play essential roles in cellular signaling pathways, making them attractive targets for drug development. Researchers explore DHPPs as potential kinase inhibitors .

Orientations Futures

The future directions for the research and development of “6-amino-10-methyl-3-phenylspiro[4H-pyrano[2,3-c]pyrazole-4,4’-piperidine]-5-carbonitrile” and similar compounds involve the integration of green methodologies . This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions . These advances provide a valuable resource for researchers dedicated to advancing green chemistry practices .

Propriétés

IUPAC Name |

6-amino-1'-methyl-3-phenylspiro[2H-pyrano[2,3-c]pyrazole-4,4'-piperidine]-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c1-23-9-7-18(8-10-23)13(11-19)16(20)24-17-14(18)15(21-22-17)12-5-3-2-4-6-12/h2-6H,7-10,20H2,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGDSODGBFAJGBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(CC1)C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-10-methyl-3-phenylspiro[4H-pyrano[2,3-c]pyrazole-4,4'-piperidine]-5-ca rbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

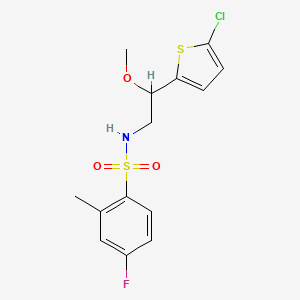

![3-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2364647.png)

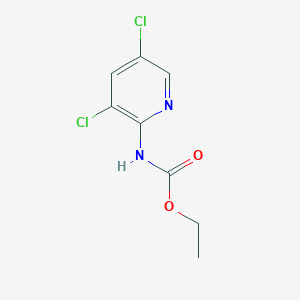

![4-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2364655.png)

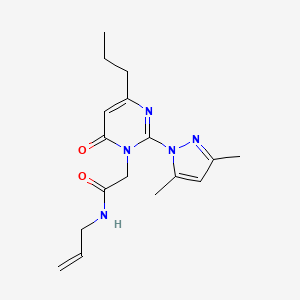

![N-(4-ethoxyphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2364657.png)

![(Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2364660.png)

![N-[4-Cyano-3-(trifluoromethyl)phenyl]-1-methyl-3-oxocyclobutane-1-carboxamide](/img/structure/B2364666.png)

![2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-6-yl}acetic acid](/img/structure/B2364668.png)